1-Bromo-5-chloro-4-fluoro-2-iodobenzene
Overview
Description
1-Bromo-5-chloro-4-fluoro-2-iodobenzene is an organic compound with the molecular formula C6H2BrClFI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
Mechanism of Action
Mode of Action
Halogenated aromatic compounds can undergo various types of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution . The specific reaction depends on the conditions and the other reactants present.
Pharmacokinetics
The ADME properties of halogenated aromatic compounds can vary widely and would depend on the specific compound and its physicochemical properties. Some general trends can be observed, such as increased lipophilicity due to the presence of halogens, which can affect absorption and distribution .
Preparation Methods
The synthesis of 1-Bromo-5-chloro-4-fluoro-2-iodobenzene typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative, where specific conditions and reagents are used to introduce the bromine, chlorine, fluorine, and iodine atoms sequentially. For instance, starting with a fluorobenzene derivative, bromination can be achieved using bromine in the presence of a catalyst, followed by chlorination and iodination under controlled conditions . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-5-chloro-4-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where one of the halogen atoms is replaced by another substituent.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Stille coupling, where it reacts with organometallic reagents to form biaryl compounds.
Scientific Research Applications
1-Bromo-5-chloro-4-fluoro-2-iodobenzene is utilized in various scientific research applications:
Comparison with Similar Compounds
1-Bromo-5-chloro-4-fluoro-2-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-2,5-dichloro-4-fluorobenzene: Similar in structure but lacks the iodine atom, which can affect its reactivity and applications.
1,5-Dibromo-2-fluoro-4-iodobenzene: Contains an additional bromine atom, which can lead to different chemical behavior and uses.
1,3-Dibromo-2,5-difluoro-4-iodobenzene: Another variant with multiple bromine and fluorine atoms, offering unique properties for specific applications.
Properties
IUPAC Name |
1-bromo-5-chloro-4-fluoro-2-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-4(8)5(9)2-6(3)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXHYWMZQCRMPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679243 | |
Record name | 1-Bromo-5-chloro-4-fluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1067882-65-8 | |
Record name | 1-Bromo-5-chloro-4-fluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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